2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and various substituents such as methoxyethyl, allyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the indolinone derivative, followed by the formation of the thiazolopyrimidine core. The key steps include:
Formation of Indolinone Derivative: This step involves the reaction of isatin with an appropriate allylating agent under basic conditions to form the 1-allyl-2-oxoindolin-3-ylidene intermediate.
Cyclization to Thiazolopyrimidine: The intermediate is then reacted with thiophene-2-carboxylic acid and a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the thiazolopyrimidine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of organic semiconductors and phototransistors due to its electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may interact with caspases or other proteins involved in apoptosis, thereby inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b′]difuran-2,6(3H,7H)-dione (IBDF)
- Spiroindole and Spirooxindole Derivatives
Uniqueness
2-Methoxyethyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of an indolinone moiety, a thiazolopyrimidine core, and various substituents. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
618077-92-2 |
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Molecular Formula |
C26H23N3O5S2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O5S2/c1-4-11-28-17-9-6-5-8-16(17)20(23(28)30)22-24(31)29-21(18-10-7-14-35-18)19(15(2)27-26(29)36-22)25(32)34-13-12-33-3/h4-10,14,21H,1,11-13H2,2-3H3/b22-20- |
InChI Key |
ZJFPNZXFMOKQIO-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CS5)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CS5)C(=O)OCCOC |
Origin of Product |
United States |
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